molecular formula C23H30N2O4S B14977543 N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B14977543
M. Wt: 430.6 g/mol
InChI Key: WCYNMKCHWMIDNJ-UHFFFAOYSA-N
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Description

This compound features a central pyrrole ring substituted with a cyclopentyl group at position 1, 4,5-dimethyl groups, a 4-methylphenylsulfonyl (tosyl) group at position 3, and a tetrahydrofuran-2-carboxamide moiety at position 2.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[1-cyclopentyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-15-10-12-19(13-11-15)30(27,28)21-16(2)17(3)25(18-7-4-5-8-18)22(21)24-23(26)20-9-6-14-29-20/h10-13,18,20H,4-9,14H2,1-3H3,(H,24,26)

InChI Key

WCYNMKCHWMIDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C3CCCC3)NC(=O)C4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the sulfonyl group, and the attachment of the tetrahydrofuran carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrole-Based Sulfonamides

The tosyl-substituted pyrrole core is shared with compounds like 5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide (). Key differences include:

  • Electron-Withdrawing Effects : The tosyl group (p-methylbenzenesulfonyl) is less electron-withdrawing than a nitro or trifluoromethylsulfonyl group, which could modulate reactivity in nucleophilic substitution reactions .
Property Target Compound Compound
Pyrrole Substituent (C1) Cyclopentyl Tetrahydro-2H-pyran-2-yl
Sulfonyl Group 4-Methylphenylsulfonyl None (sulfonamide absent)
Carboxamide Position Tetrahydrofuran-linked Direct pyrrole linkage

Carboxamide Derivatives

The tetrahydrofuran carboxamide moiety distinguishes the target compound from simpler carboxamides. For example, tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate () uses a tert-butyl carbamate group, which offers steric protection but lacks the hydrogen-bonding capability of the tetrahydrofuran carboxamide. This difference may influence solubility and target-binding kinetics .

Sulfonyl vs. Sulfonamide Groups

While the target compound features a sulfonyl group, analogs like N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carboxamide () utilize sulfonamide linkages. Sulfonamides typically exhibit stronger hydrogen-bonding interactions with biological targets but may suffer from higher metabolic instability due to enzymatic cleavage .

Research Findings and Hypotheses

  • Synthetic Challenges : The cyclopentyl and tetrahydrofuran groups likely require multi-step synthesis involving cyclization and coupling reactions, as seen in ’s use of tetrahydrofuran as a solvent and carboxamide-forming agents .

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